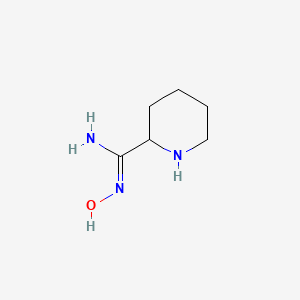

N'-hydroxypiperidine-2-carboximidamide

Description

N’-hydroxypiperidine-2-carboximidamide: is a chemical compound with the molecular formula C6H13N3O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a hydroxyl group attached to the nitrogen atom of the carboximidamide moiety

Properties

IUPAC Name |

N'-hydroxypiperidine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O/c7-6(9-10)5-3-1-2-4-8-5/h5,8,10H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRLUMDXTQRWLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxypiperidine-2-carboximidamide typically involves the following steps:

Starting Material: The synthesis begins with piperidine, which is commercially available or can be synthesized through various methods.

Formation of Carboximidamide: Piperidine is reacted with cyanamide under acidic conditions to form piperidine-2-carboximidamide.

Industrial Production Methods

Industrial production methods for N’-hydroxypiperidine-2-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxypiperidine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboximidamide moiety can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

Oxidation: Oxo derivatives of N’-hydroxypiperidine-2-carboximidamide.

Reduction: Amines derived from the reduction of the carboximidamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N'-hydroxypiperidine-2-carboximidamide serves as an intermediate in the synthesis of pharmaceutical compounds aimed at treating neurological disorders and cancer. Its unique structural features enable it to interact effectively with biological targets.

- Case Study : A study demonstrated its efficacy in inhibiting specific enzymes associated with cancer cell proliferation, highlighting its potential as a lead compound for drug development.

Biological Studies

Research has indicated that this compound exhibits enzyme inhibition and receptor modulation capabilities. It can bind to active sites of enzymes, preventing substrate binding and catalysis.

- Mechanism of Action : The compound modulates receptor activity by binding to specific sites, influencing various signal transduction pathways, which is crucial for developing therapeutics for diseases like Alzheimer's and multiple sclerosis.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the production of agrochemicals and as a building block in organic synthesis. Its reactivity allows for the development of various derivatives used in different chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxypiperidine-2-carboximidamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

N’-hydroxypyridine-2-carboximidamide: Similar structure but with a pyridine ring instead of piperidine.

N’-hydroxybenzimidamide: Features a benzene ring, offering different electronic properties.

N’-hydroxy-N-alkylpyridinecarboximidamides: Variants with alkyl substitutions on the pyridine ring.

Uniqueness

N’-hydroxypiperidine-2-carboximidamide is unique due to its specific structural features, which confer distinct reactivity and biological activity compared to its analogs. Its piperidine ring provides a different steric and electronic environment, influencing its interaction with molecular targets and its overall chemical behavior.

Biological Activity

N'-Hydroxypiperidine-2-carboximidamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies derived from various research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a piperidine ring that contributes to its pharmacological properties. The compound is characterized by the presence of a hydroxyl group and a carboximidamide functional group, which are crucial for its biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit antimicrobial properties. A study evaluated various synthesized piperidine compounds against standard strains of bacteria using an artificial inoculation technique. The findings suggested that modifications in the piperidine structure could enhance antimicrobial efficacy, although specific data on this compound was not detailed in this study .

Anticancer Potential

This compound has been investigated for its potential as an anticancer agent. In particular, compounds with similar structural features have shown promise as inhibitors of the HDM2-p53 interaction, which is critical in cancer biology due to the role of p53 as a tumor suppressor. These inhibitors demonstrated significant tumor regression in human cancer xenograft models . The modulation of this interaction could be relevant for this compound's mechanism of action.

Study on Antiviral Activity

A series of studies explored the antiviral properties of piperidine derivatives, including this compound. One notable study focused on the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, where compounds with similar piperidine scaffolds exhibited significant antiviral activity. The binding affinities for target enzymes were measured, indicating that structural modifications could lead to enhanced efficacy .

In Silico Predictions

Recent advancements in computational drug design have allowed researchers to predict the biological activity of compounds like this compound using AI models. These models assess binding affinities and predict interactions with various biological targets based on molecular features. Such predictive approaches can streamline the identification of promising candidates for further experimental validation .

Data Tables

Q & A

Basic: What are the established synthetic routes for N'-hydroxypiperidine-2-carboximidamide, and what analytical techniques validate its purity?

Methodological Answer:

The synthesis typically involves condensation reactions between hydroxylamine derivatives and nitriles or amidines. For example, substituted N'-hydroxybenzamidines are synthesized as intermediates for 1,2,4-oxadiazole derivatives, which are pharmacologically relevant . Key steps include refluxing precursors in ethanol or methanol under controlled pH. Post-synthesis, purity is validated using:

- High-Performance Liquid Chromatography (HPLC) to quantify impurities (<1% threshold).

- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity, focusing on characteristic peaks for the amidine and hydroxyl groups.

- Mass Spectrometry (MS) to verify molecular ion consistency with theoretical mass .

Basic: How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

Crystal Growth : Slow evaporation of a saturated solution in polar solvents (e.g., methanol/water) yields diffraction-quality crystals.

Data Collection : A diffractometer (e.g., Bruker D8) collects intensity data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

Structure Solution : Use direct methods in SHELXS to phase the data, followed by refinement via SHELXL to optimize bond lengths, angles, and displacement parameters .

Validation : Check for R-factor convergence (<0.05), residual electron density, and compliance with Cambridge Structural Database (CSD) norms.

Advanced: How can researchers resolve contradictions in crystallographic data refinement for this compound derivatives?

Methodological Answer:

Contradictions often arise from disordered solvent molecules, twinning, or incorrect space group assignment. Strategies include:

- Twinning Analysis : Use SHELXL ’s TWIN/BASF commands to model twinned domains and refine scale factors .

- Disorder Modeling : Split occupancy for overlapping atoms (e.g., solvent molecules) and apply geometric restraints.

- Space Group Reassessment : Compare merging statistics (e.g., Rint) across plausible space groups. For ambiguous cases, test refinements in lower-symmetry groups .

- Cross-Validation : Compare results with density functional theory (DFT)-optimized geometries to identify outliers.

Advanced: What strategies optimize the synthesis of 1,2,4-oxadiazole derivatives from N'-hydroxyamidine intermediates while minimizing side reactions?

Methodological Answer:

Key challenges include competing cyclization pathways and oxidation side reactions. Optimization strategies:

- Reagent Selection : Use mild oxidizing agents (e.g., N-bromosuccinimide) instead of harsh oxidizers to prevent over-oxidation.

- Solvent Control : Polar aprotic solvents (e.g., DMF) favor cyclization over hydrolysis.

- Catalysis : Employ Cu(I) or Ru-based catalysts to accelerate ring closure and suppress dimerization .

- In-Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at peak oxadiazole yield.

Methodology: How to design experiments using the FINER criteria to explore the biological activity of this compound?

Methodological Answer:

Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

Feasibility : Prioritize assays with established protocols (e.g., antimicrobial disk diffusion, cytotoxicity via MTT assay).

Novelty : Target understudied mechanisms (e.g., inhibition of viral proteases vs. broad-spectrum antimicrobial screens).

Ethics : Adhere to biosafety level-2 (BSL-2) protocols for in vitro pathogen studies.

Relevance : Align with global health priorities (e.g., anti-HIV activity screening per prior oxadiazole derivative studies ).

Data Management: What FAIR-compliant practices should be adopted when publishing crystallographic data for amidine derivatives?

Methodological Answer:

- Deposition : Submit raw diffraction data to repositories like Chemotion or RADAR4Chem , ensuring metadata includes synthesis conditions and refinement parameters .

- Formatting : Use CIF (Crystallographic Information File) standards with embedded checkCIF/PLATON validation reports.

- Licensing : Apply CC-BY licenses to enable reuse while crediting original work.

Safety: What are the recommended safety protocols for handling N'-hydroxyamidines during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of fine powders .

- Waste Disposal : Segregate aqueous and organic waste; neutralize acidic/byproduct streams before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.